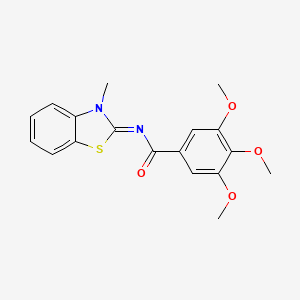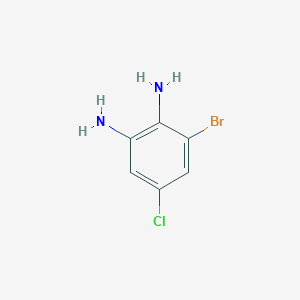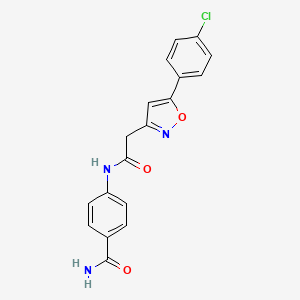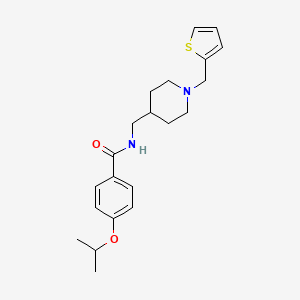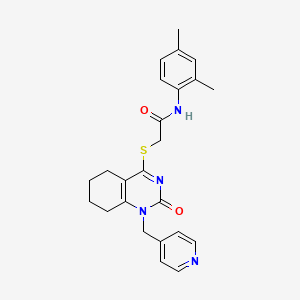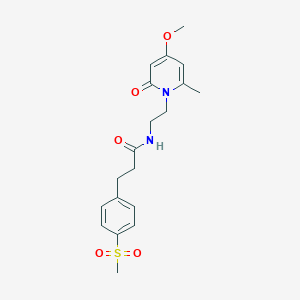
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves a series of steps:
Formation of Pyridine Derivative: : The initial step involves synthesizing the 4-methoxy-6-methyl-2-oxopyridine, typically achieved through a sequence of condensation reactions under controlled temperatures.
Alkylation: : The pyridine derivative is then alkylated using ethylene bromide, facilitated by a base like potassium carbonate in an aprotic solvent.
Amidation: : The alkylated product undergoes a reaction with 3-(4-(methylsulfonyl)phenyl)propanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production scales up these reactions using flow chemistry to manage heat and reaction times more efficiently. Each step is monitored for purity using HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy group on the aromatic ring can undergo oxidation, forming a hydroxyl group.
Reduction: : The oxopyridinyl moiety can be reduced to a dihydropyridine under hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, hydrogen in the presence of palladium.
Substituting Agents: : Alkyl halides, aryl halides under conditions like SNAr (nucleophilic aromatic substitution).
Major Products Formed
Oxidized Products: : Hydroxyl derivatives of the original compound.
Reduced Products: : Dihydropyridine analogs.
Substituted Products: : Varied functionalized derivatives depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
This compound finds utility across diverse scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential bioactivity and interactions with cellular pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Used in materials science for developing new polymers and other synthetic materials.
Wirkmechanismus
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide works primarily by interacting with molecular targets in biological systems:
Molecular Targets: : Enzymes, particularly those involved in inflammation pathways, and receptor sites.
Pathways: : Modulates enzymatic activity, leading to downstream effects that can influence cellular responses like inflammation reduction.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide shares structural features with several other compounds:
Similar Compounds: : N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, N-(2-(4-ethoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide.
Uniqueness: : The presence of the methoxy group and the specific substitution pattern on the pyridine ring grants unique reactivity and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYPDKMGSKZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2497324.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

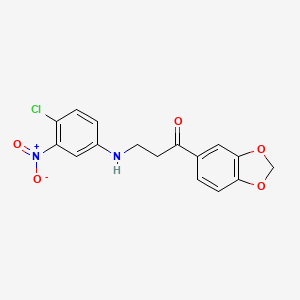
![N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2497332.png)
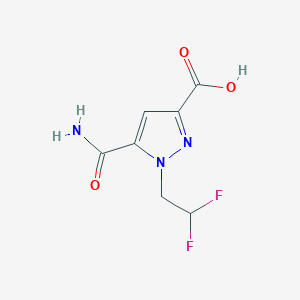
![4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2497334.png)

